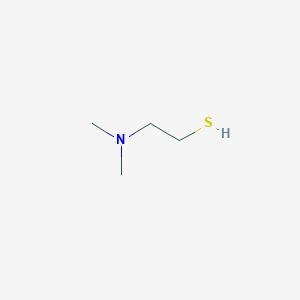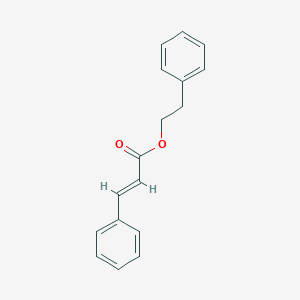
Phenethyl cinnamate
Overview
Description
Cinnamic Acid Phenethyl Ester is a natural product found in Alnus firma, Friesodielsia velutina, and other organisms with data available.
Scientific Research Applications
Radical Scavenging and Cytotoxicity : Phenethyl cinnamate derivatives have been synthesized and investigated for their radical scavenging ability and cytotoxicity. These compounds show potential in free radical mediated diseases due to their radical scavenging activity and cytotoxicity against certain cancer cell lines (Hwang et al., 2011), (Imai et al., 2002).
Synthesis Methods : Research has been conducted on synthesizing β-Phenylethyl cinnamate using different catalysts and conditions, such as ultra stable Y zeolite supported silicotungstic acid under microwave irradiation (Liu Yue-jin, 2005).
Metabolic Pathways : Studies on the degradation pathways of cinnamic acid have identified β-phenethyl alcohol as an intermediate in the transformation process, highlighting the metabolic significance of this compound in certain microorganisms (Lei, 2013).
Cancer Research : Cinnamic acid derivatives, including this compound, have been investigated for their potential as anticancer agents, demonstrating inhibitory effects on the growth of certain cancer cells (Imai et al., 2019).
Chemical Processes and Reactions : Research has explored the formation of unsaturated esters or cascade reactions, including the synthesis of this compound, catalyzed by various complexes (Magro et al., 2010).
Chemical Analysis of Traditional Medicines : Compounds such as phenethyl cinnamide have been identified in the chemical analysis of traditional medicines like Tibetan medicine Caryopteris toroetii, highlighting its relevance in ethnopharmacology (Que et al., 2008).
Metabolic Pathways in Plants : Studies on the metabolism of L-phenylalanine in plants have revealed the formation of phenethyl derivatives, including this compound, as part of plant biochemical processes (Gonda et al., 2018).
Cytotoxicity Studies : Quantitative Structure-Cytotoxicity Relationship studies have been conducted on cinnamic acid phenetyl esters, focusing on their cytotoxicity and tumor specificity (Uesawa et al., 2018).
Mechanism of Action
Target of Action
Phenethyl cinnamate, a derivative of cinnamic acid, has been found to exhibit antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . In particular, it has been suggested that the compound interacts with ergosterol present in the fungal plasma membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
This compound interacts directly with its targets, leading to changes in their structure and function . For instance, it has been suggested that the compound interacts directly with ergosterol in the fungal plasma membrane, disrupting its structure . This disruption can lead to increased permeability of the membrane, leakage of cellular contents, and ultimately cell death .
Biochemical Pathways
This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by this compound can affect the synthesis of these compounds, potentially leading to various downstream effects.
Pharmacokinetics
Its solubility can be affected by pH, being more soluble in an alkaline environment . These properties can influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membranes in targeted organisms . By interacting with ergosterol in fungal cell membranes, this compound can increase membrane permeability, leading to leakage of cellular contents and cell death . This gives the compound its antimicrobial activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility and thus its bioavailability can be affected by pH . Additionally, temperature, light, and pH need to be kept constant to ensure the quality of the compound . Understanding these factors can help optimize the use of this compound in various applications.
Safety and Hazards
Future Directions
Phenethyl cinnamate has been investigated as an alternative plasticizer for polyvinyl chloride (PVC) films . It has also been evaluated for its antimicrobial activity, suggesting potential uses in the medical field . The Flavor and Extract Manufacturers Association (FEMA) has updated use levels and food categories for this flavor ingredient .
Properties
IUPAC Name |
2-phenylethyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQVZIANGRDJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047605 | |
| Record name | Phenethyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-53-7 | |
| Record name | Phenethyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of phenethyl cinnamate and what are some of its key spectroscopic properties?
A1: this compound [(2E)-3-phenylprop-2-en-1-yl 3-phenylprop-2-enoate] possesses a trans double bond within its structure. Spectroscopically, its UV spectrum shows a maximum absorption at 278 nm with a molar absorptivity (ε) of 26800 in methylene chloride. [] Infrared (IR) spectroscopy reveals a characteristic absorption band at 1640 cm-1, attributed to the trans double bond. []
Q2: How does oxygen affect the photocrosslinking of poly-p-vinyl this compound?
A2: Research indicates that oxygen inhibits the photocrosslinking process of poly-p-vinyl this compound. [] Specifically, the rate of disappearance of the trans double bond (as measured by IR spectroscopy) is inversely proportional to the concentration of oxygen present during the initial stages of UV irradiation. This suggests that oxygen may be quenching excited states or reacting with radical intermediates involved in the crosslinking mechanism. []
Q3: Can the photocrosslinking of poly-p-vinyl this compound be enhanced, and if so, how?
A4: Yes, the addition of photosensitizers that are effective for cinnamoyl photopolymers can enhance the photocrosslinking rate of poly-p-vinyl this compound. [] This suggests that energy transfer mechanisms from the sensitizer to the polymer may be involved in accelerating the crosslinking process.
Q4: What happens to the trans double bond of this compound upon UV irradiation in the solid state?
A5: NMR studies on irradiated solid phenethyl trans cinnamate reveal that the trans double bonds completely disappear. [] This disappearance is accompanied by photoisomerization, likely forming the cis isomer. The research doesn't elaborate on further reactions or product formation beyond this isomerization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


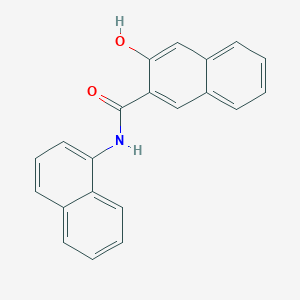
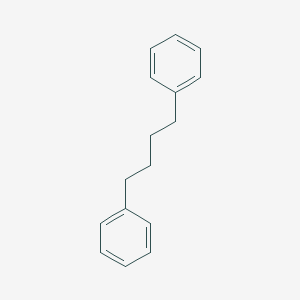
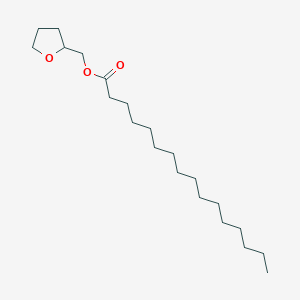









![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
